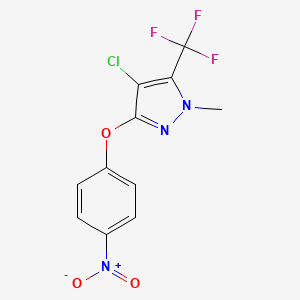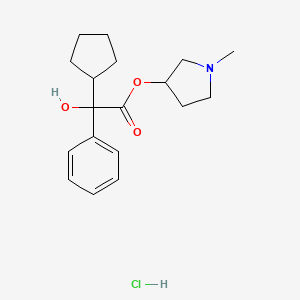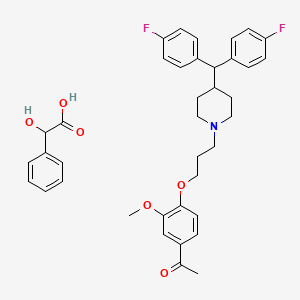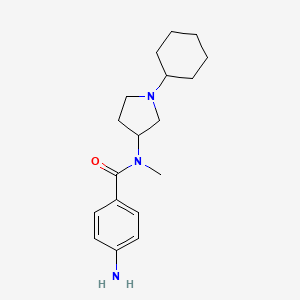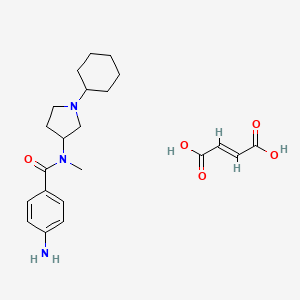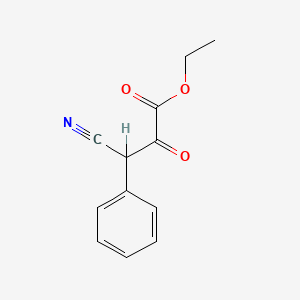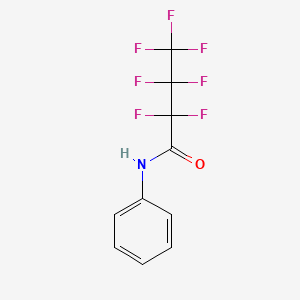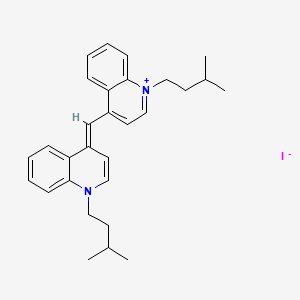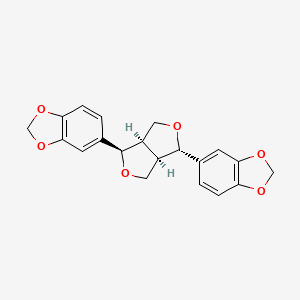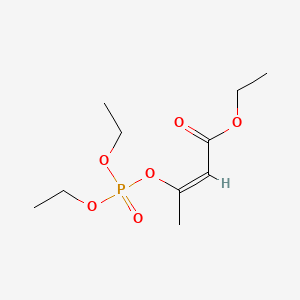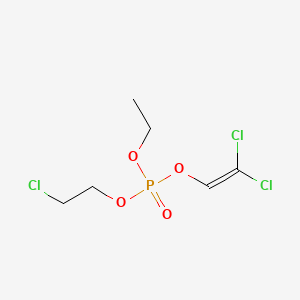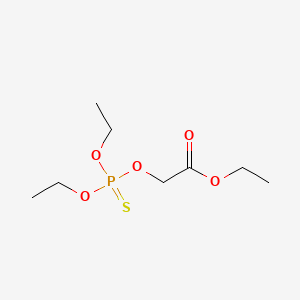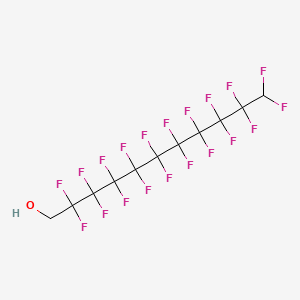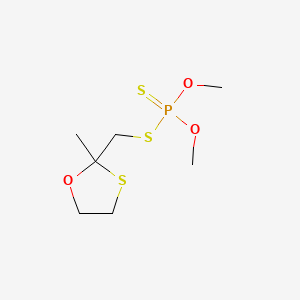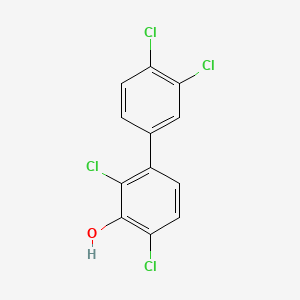
(1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1'-Biphenyl)-3-ol, 2,3',4,4'-tetrachloro- is a bioactive chemical.
Scientific Research Applications
Environmental Impact and Toxic Responses
Polychlorinated biphenyls (PCBs), including certain structures similar to (1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-, have been studied for their environmental impact and toxic responses. These compounds can induce biochemical and toxic responses in humans and animals, acting through the aryl hydrocarbon receptor signal transduction pathway. Studies suggest that coplanar PCBs and their monoortho analogs are significant contributors to the toxicity of PCB mixtures (Safe, 1994).
Application in Organic Electronic Devices
A specific compound, N1,N1,N3,N3-tetra([1,1′-biphenyl]-4-yl)-N5,N5-diphenylbenzene-1,3,5-triamine, structurally related to (1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-, has been synthesized for use in organic electronic devices, particularly OLEDs. This material has demonstrated high hole mobility and excellent thermal and morphological stability, indicating its potential in high-temperature applications for OLEDs (Zhiguo et al., 2015).
Photocatalytic Oxidation Studies
Research on the photocatalytic oxidation of PCBs, including compounds similar to (1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-, has been conducted to understand the optimal conditions for degrading such compounds. This study focused on variables like UV intensity, hydrogen peroxide concentration, and initial pH, aiming to enhance the efficiency of degradation processes for environmental applications (Wong et al., 2004).
Electronic Properties and Light Emission
Research on derivatives of biphenyls, including those structurally related to (1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-, has provided insights into their electronic properties and potential for light emission. These studies contribute to the development of materials for organic light-emitting diodes and other electronic devices, highlighting the functional versatility of such compounds (Huang et al., 2013).
properties
CAS RN |
51109-11-6 |
|---|---|
Product Name |
(1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro- |
Molecular Formula |
C12H6Cl4O |
Molecular Weight |
308 g/mol |
IUPAC Name |
2,6-dichloro-3-(3,4-dichlorophenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O/c13-8-3-1-6(5-10(8)15)7-2-4-9(14)12(17)11(7)16/h1-5,17H |
InChI Key |
BKAFWWPAYSNNLG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C=C2)Cl)O)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C=C2)Cl)O)Cl)Cl)Cl |
Appearance |
Solid powder |
Other CAS RN |
51109-11-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(1,1'-Biphenyl)-3-ol, 2,3',4,4'-tetrachloro- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



